molecular formula C28H40F6P2 B13152408 Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V)

Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V)

Cat. No.: B13152408
M. Wt: 552.6 g/mol
InChI Key: MYJIRWLDDYZDFI-UHFFFAOYSA-N
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Description

Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is a phosphonium salt that has garnered interest in various fields of chemistry and industry due to its unique structural and chemical properties. This compound is characterized by the presence of two cyclohexyl groups and two 4-ethylphenyl groups attached to a phosphonium center, with hexafluorophosphate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) typically involves the reaction of dicyclohexylphosphine with 4-ethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting phosphonium salt is then treated with hexafluorophosphoric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) undergoes various chemical reactions, including:

    Oxidation: The phosphonium center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to its corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.

    Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphonium ion interactions.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: It is used in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other ions makes it a valuable tool in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphenylphosphine: Similar in structure but lacks the 4-ethylphenyl groups.

    Triphenylphosphine: Contains three phenyl groups instead of cyclohexyl and 4-ethylphenyl groups.

    Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride counterion.

Uniqueness

Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is unique due to its specific combination of cyclohexyl and 4-ethylphenyl groups, which impart distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications where other phosphonium salts may not perform as well.

Properties

Molecular Formula

C28H40F6P2

Molecular Weight

552.6 g/mol

IUPAC Name

dicyclohexyl-bis(4-ethylphenyl)phosphanium;hexafluorophosphate

InChI

InChI=1S/C28H40P.F6P/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25,26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28;1-7(2,3,4,5)6/h15-22,25-26H,3-14H2,1-2H3;/q+1;-1

InChI Key

MYJIRWLDDYZDFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[P+](C2CCCCC2)(C3CCCCC3)C4=CC=C(C=C4)CC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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